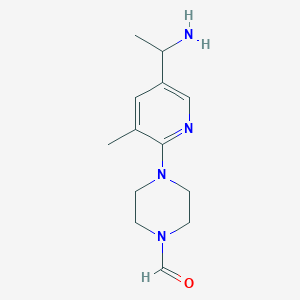
4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(1-アミノエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルバルデヒドは、ピリジン環とピペラジン環の両方を含む複素環式化合物です。
製法
合成経路と反応条件
4-(5-(1-アミノエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルバルデヒドの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、制御された条件下で3-メチルピリジンとピペラジンを反応させて中間体を生成する方法があります。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられますが、より大規模で行われます。このプロセスは、収率と純度を最適化するために設計され、通常、自動化された反応器や連続フローシステムを用いて一貫性のある生産を実現します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions One common method involves the reaction of 3-methylpyridine with piperazine under controlled conditions to form the intermediate compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
反応の種類
4-(5-(1-アミノエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルバルデヒドは、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: アルデヒド基は酸化されてカルボン酸を生成できます。
還元: アルデヒド基は還元されてアルコールを生成できます。
置換: アミノエチル基は求核置換反応に参加できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用できます。
生成される主な生成物
酸化: 4-(5-(1-アミノエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルボン酸の生成。
還元: 4-(5-(1-アミノエチル)-3-メチルピリジン-2-イル)ピペラジン-1-メタノールの生成。
置換: 使用される求核剤に応じて、さまざまな置換誘導体の生成。
科学的研究の応用
4-(5-(1-アミノエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルバルデヒドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学アッセイにおけるリガンドとしての可能性について調査されています。
医学: 薬物開発のための前駆体など、潜在的な治療効果について探求されています。
産業: 特定の特性を持つ新素材の開発に利用されています。
作用機序
4-(5-(1-アミノエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルバルデヒドの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの生体標的と相互作用し、その活性を調節する場合があります。アミノエチル基とカルバルデヒド基は、タンパク質の求核部位と共有結合を形成して、その機能に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
- 4-(5-(1-アミノエチル)-4-メチルピリジン-2-イル)ピペラジン-1-カルバルデヒド
- 4-(5-(1-アミノエチル)-2-メチルピリジン-2-イル)ピペラジン-1-カルバルデヒド
独自性
4-(5-(1-アミノエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルバルデヒドは、アミノエチル基とカルバルデヒド基の特定の位置により、その反応性と他の分子との相互作用に影響を与える可能性があります。これは、さまざまな科学分野におけるターゲット型の研究開発に有用な化合物となります。
類似化合物との比較
Similar Compounds
- 4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
- 4-(5-(1-Aminoethyl)-2-methylpyridin-2-yl)piperazine-1-carbaldehyde
Uniqueness
4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the specific positioning of the aminoethyl and carbaldehyde groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and development in various scientific fields.
生物活性
4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound with significant potential in biological applications. Its structure includes a piperazine core and a pyridine moiety, which are common in pharmacologically active compounds. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C13H20N4O
- Molecular Weight : 248.32 g/mol
- CAS Number : 1355226-08-2
The biological activity of this compound can be attributed to its ability to interact with various biological targets, primarily due to the presence of the aldehyde functional group. This group can undergo nucleophilic addition, which may lead to the formation of stable adducts with amino acids and proteins, potentially altering their function.
Antimicrobial Activity
Research indicates that compounds containing piperazine and pyridine moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine demonstrate varying degrees of antibacterial and antifungal activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | 0.125 - 0.250 | E. coli, S. aureus |
| 4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde | 0.500 | C. albicans |
| 4-(5-(1-Aminobutyl)-3-methylpyridin-2-yl)piperazine | 0.100 | P. aeruginosa |
These results suggest that the presence of specific substituents on the piperazine ring can enhance antimicrobial efficacy.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of various piperazine derivatives, including this compound, showing promising results against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.125 to 0.250 mg/mL .
- Antifungal Activity : Another investigation into the antifungal properties revealed that this compound exhibited moderate activity against Candida albicans, suggesting potential for further development in antifungal therapies .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, emphasizing environmentally friendly methods to enhance efficiency and reduce waste . The synthetic pathway often includes:
- Formation of the piperazine ring.
- Introduction of the pyridine moiety.
- Aldehyde functionalization through appropriate reagents.
特性
分子式 |
C13H20N4O |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
4-[5-(1-aminoethyl)-3-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H20N4O/c1-10-7-12(11(2)14)8-15-13(10)17-5-3-16(9-18)4-6-17/h7-9,11H,3-6,14H2,1-2H3 |
InChIキー |
BVKUKLKBAZBNRK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















